Vecuronium Bromide

Beschreibung

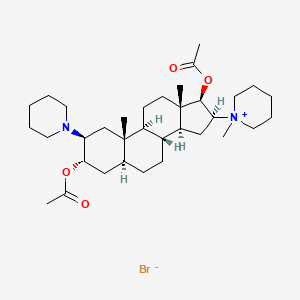

This compound is the bromide salt form of vecuronium, a synthetic steroid derivative of the naturally occurring alkaloids of curare with a muscle relaxant property. This compound competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This leads to skeletal muscle relaxation and paralysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984. This drug has a black box warning from the FDA.

Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents.

See also: Vecuronium (has active moiety); Pancuronium (related).

Eigenschaften

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPSYABRBFXYIB-PWXDFCLTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023736 | |

| Record name | Vecuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-72-6 | |

| Record name | Vecuronium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50700-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vecuronium bromide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vecuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vecuronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4PHP5N1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crystallographic Insights into Vecuronium Bromide Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth crystallographic analysis of key intermediates in the synthesis of vecuronium bromide, a widely used neuromuscular blocking agent. By understanding the three-dimensional structure of these precursor molecules, researchers can gain valuable insights into the stereochemical control of the synthesis, potentially leading to improved reaction yields and purity of the final active pharmaceutical ingredient (API). This document summarizes quantitative crystallographic data, details experimental methodologies, and presents a visual representation of the synthetic pathway.

Introduction to this compound and its Synthesis

This compound is a monoquaternary aminosteroid that functions as a non-depolarizing neuromuscular blocking agent.[1] Its synthesis is a multi-step process that begins with commercially available epiandrosterone (3β-hydroxy-5α-androstan-17-one).[2][3] The stereochemistry of the final molecule is critical to its pharmacological activity, and thus, careful control and characterization of the intermediates are paramount. A pivotal intermediate, for which detailed crystallographic data is available, is 2β,16β-bispiperidino-5α-androstane-3α,17β-diol.[3] The structural analysis of this compound provides unambiguous confirmation of the stereocenters early in the synthetic route.[3]

Crystallographic Data of a Key Intermediate

The structural and stereochemical characterization of the advanced synthetic intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, was achieved through single-crystal X-ray diffraction.[3] This analysis is crucial as it confirms the configuration of all stereocenters that are present in the final this compound molecule.[3]

Table 1: Crystal Data and Structure Refinement for 2β,16β-bispiperidino-5α-androstane-3α,17β-diol.

| Parameter | Value |

| Empirical formula | C29H50N2O2 |

| Formula weight | 458.71 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 11.163(1) Å, α = 90° |

| b = 10.998(1) Å, β = 103.11(1)° | |

| c = 12.062(1) Å, γ = 90° | |

| Volume | 1441.3(2) ų |

| Z | 2 |

| Density (calculated) | 1.058 Mg/m³ |

| Absorption coefficient | 0.499 mm⁻¹ |

| F(000) | 508 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 4.1 to 68.5° |

| Index ranges | -13<=h<=13, -13<=k<=13, -14<=l<=14 |

| Reflections collected | 5236 |

| Independent reflections | 4897 [R(int) = 0.021] |

| Completeness to theta = 68.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4897 / 1 / 307 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.101 |

| R indices (all data) | R1 = 0.041, wR2 = 0.103 |

| Absolute structure parameter | 0.2(3) |

| Largest diff. peak and hole | 0.16 and -0.15 e.Å⁻³ |

Data sourced from Ciceri et al. (2021).[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound intermediates and the subsequent crystallographic analysis.

Synthesis of this compound Intermediates

The synthesis of this compound from epiandrosterone involves a series of chemical transformations. A representative synthetic scheme is outlined below, with a focus on the formation of the crystallographically characterized intermediate.[4]

Synthesis Workflow:

Synthesis of this compound from Epiandrosterone.

Key Steps in the Synthesis of 2β,16β-bispiperidino-5α-androstane-3α,17β-diol:

-

Tosylation of Epiandrosterone: Epiandrosterone is reacted with p-toluenesulfonyl chloride (p-TsCl) in pyridine to form the 3-O-tosyl derivative.

-

Elimination Reaction: The tosylated intermediate undergoes an elimination reaction to yield 5α-androst-2-en-17-one.

-

Epoxidation: The alkene is then epoxidized, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form 2α,3α-epoxy-5α-androstan-17-one.

-

Ring Opening with Piperidine: The epoxide is opened by reacting with piperidine, which also adds at the 16-position to give 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one.

-

Reduction of the Ketone: The 17-keto group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄), yielding the target intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol.

Single-Crystal X-ray Diffraction Protocol

The following is a generalized protocol for the crystallographic analysis of small organic molecules, such as the this compound intermediates.

Experimental Workflow for Crystallographic Analysis:

General workflow for single-crystal X-ray diffraction.

Detailed Methodologies:

-

Crystal Growth: High-quality single crystals of the intermediate are grown. A common method is slow evaporation of a saturated solution. For 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, suitable crystals can be obtained from acetonitrile.[4] The choice of solvent is critical and may require screening.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for the intermediate was collected using Cu Kα radiation.[3] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

-

Data Processing and Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step also involves data reduction, where corrections are made for factors such as background scattering and absorption.

-

Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are often successful in determining the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. This process refines the atomic positions, and thermal parameters.

-

Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure provides a detailed three-dimensional model of the molecule.

Conclusion

The crystallographic analysis of intermediates in the synthesis of this compound, particularly 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, provides invaluable information for drug development and manufacturing. The detailed structural data confirms the stereochemical integrity of the synthetic route, ensuring the production of the correct isomer of the final API. The protocols outlined in this guide offer a framework for the synthesis and crystallographic characterization of these and similar steroidal compounds, aiding in the development of robust and well-characterized pharmaceutical manufacturing processes.

References

- 1. CN101684139A - Synthesis process of this compound - Google Patents [patents.google.com]

- 2. This compound and its advanced intermediates: A crystallographic and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. CN102603850A - this compound compound and production method thereof - Google Patents [patents.google.com]

The Synthesis of Vecuronium Bromide from Epiandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used clinically as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. Its synthesis is a multi-step process that begins with the steroid precursor, epiandrosterone. This technical guide provides an in-depth overview of the synthetic pathway, complete with detailed experimental protocols and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound from epiandrosterone is an eight-step process. The initial steps involve the formation of key intermediates through esterification, elimination, and epoxidation reactions. Subsequent steps introduce the piperidinyl groups and finalize the structure through reduction, acetylation, and quaternization.[1][2] A patent describes this process as having the advantages of low cost, less pollution, and high yield.[1]

The overall synthetic scheme is presented below:

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis, including reactant quantities, and yields as reported in the cited literature.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | Epiandrosterone (II) (40.0g, 0.1379mol) | p-Toluenesulfonyl chloride (45.0g, 0.236mol), Pyridine (250ml) | Epiandrosterone sulfonyl ester (III) | 95.7% |

| 2 | Epiandrosterone sulfonyl ester (III) (50.0g, 0.1125mol) | 2,4,6-trimethylpyridine (100ml), 10% dilute sulfuric acid (150ml) | 5α-androst-2-en-17-one (IV) | 80.0% |

| 3 | 5α-androst-2-en-17-one (IV) (15.0g, 0.055mol) | p-toluenesulfonic acid (1.5g, 0.009mol), Isopropenyl acetate (50ml) | 17-acetoxy-5α-androstane-2,16-diene (V) | Not Specified |

| 4 | 17-acetoxy-5α-androstane-2,16-diene (V) (10.0g, 0.0318mol) | Chloroform (210ml), Phthalic anhydride (22g, 0.149mol), 40% Hydrogen peroxide (40ml) | (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) | Not Specified |

| 5 | (2α,3α:16α,17α)-Diepoxy-17β-acetoxy-5α-androstane (8) (10.0 g; 28.9 mmol) | Freshly distilled piperidine (48 mL; 485.9 mmol), Water (16 mL) | 2β,16β-Bispiperidino-5α-androstan-3α-ol-17-one (9) | 43% |

| 6 | 2β,16β-Bispiperidino-5α-androstan-3α-ol-17-one (9) (5.0 g; 10.9 mmol) | Methanol (19.5 mL), Dichloromethane (6.5 mL) | 2β,16β-Bispiperidino-5α-androstan-3α,17β-diol (10) | Not Specified |

| 7 | 2β, 16β-di(1-piperidyl)-5α-androstane-3α, 17β-diol (VIII) | Acetic anhydride | 2β, 16β-di(1-piperidyl)-3α, 17β-diacetoxy-5α-androstane (IX) | 87.9% |

| 8 | 2β,16β-bis(1-piperidinyl)-3α,17β-diacetoxy-5α-androstane (IX) (4.5g, 0.0083mol) | Diethyl ether (35ml), Methyl bromide (10ml), Acetone (10ml) | This compound (I) | Not Specified |

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below.

Step 1: Preparation of Epiandrosterone Sulfonyl Ester (III)

Epiandrosterone (II) (40.0g, 0.1379mol) and p-toluenesulfonyl chloride (45.0g, 0.236mol) are dissolved in pyridine (250ml).[3][4] The solution is allowed to react at 40°C for 3 hours.[3][4] Following the reaction, the mixture is poured into water (670ml), leading to the precipitation of a white solid.[3][4] The solid is collected by filtration, washed with water (3 x 20ml), and dried to yield epiandrosterone sulfonyl ester (III) (58.6g, 95.7% yield) with a melting point of 163-165°C.[3][4]

Step 2: Synthesis of 5α-androst-2-en-17-one (IV)

Epiandrosterone sulfonyl ester (III) (50.0g, 0.1125mol) is added to 2,4,6-collidine (100ml) and heated to reflux for 4 hours.[3] The reaction mixture is then poured into 10% dilute sulfuric acid (150ml), which causes a white solid to precipitate.[3] The solid is filtered, washed with water (3 x 20ml), and dried to obtain 5α-androst-2-en-17-one (IV) (24.5g, 80.0% yield) with a melting point of 108-110°C.[3]

Step 4: Synthesis of (2α, 3α, 16α, 17α)-diepoxy-17β-acetyl-5α-androstane (VI)

17-acetoxy-5α-androstane-2,16-diene (V) (10.0g, 0.0318mol), chloroform (210ml), and phthalic anhydride (22g, 0.149mol) are combined in a reaction vessel.[4] After complete dissolution, 40% hydrogen peroxide (40ml) is added while maintaining the temperature below 20°C, with the addition completed in approximately 45 minutes.[4] The reaction is then stirred at room temperature for 4 hours, during which a significant amount of solid precipitates.[4]

Step 5: Synthesis of 2β,16β-Bispiperidino-5α-androstan-3α-ol-17-one (9)

(2α,3α:16α,17α)-Diepoxy-17β-acetoxy-5α-androstane (8) (10.0 g; 28.9 mmol) is suspended in freshly distilled piperidine (48 mL; 485.9 mmol) and water (16 mL).[5] The addition is exothermic, leading to the spontaneous solubilization of compound 8.[5]

Step 8: Synthesis of this compound (I)

2β,16β-bis(1-piperidinyl)-3α,17β-diacetoxy-5α-androstane (IX) (4.5g, 0.0083mol) is dissolved in diethyl ether (35ml) in a reaction bottle and cooled to approximately 0°C in an ice bath.[4] A mixed solution of methyl bromide (10ml) and acetone (10ml) is added dropwise over about 1 hour, ensuring the reaction temperature remains below 10°C.[4] The reaction is allowed to proceed for another 10 hours.[4] After completion, the mixture is concentrated to dryness under reduced pressure.[4] The final product is obtained by recrystallization from diethyl ether (10 ml), followed by filtration and drying.[4]

Mechanism of Action: Neuromuscular Blockade

This compound functions as a competitive antagonist to acetylcholine at the nicotinic receptors located on the motor end plate of striated muscle.[3] By blocking these receptors, it prevents acetylcholine from initiating the depolarization of the postsynaptic membrane, which is necessary for muscle contraction. This action leads to muscle relaxation and paralysis.

References

- 1. CN101684139A - Synthesis process of this compound - Google Patents [patents.google.com]

- 2. CN102603850A - this compound compound and production method thereof - Google Patents [patents.google.com]

- 3. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [guidechem.com]

- 5. air.unimi.it [air.unimi.it]

Spontaneous Desacetylation of Vecuronium Bromide in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vecuronium bromide, a non-depolarizing neuromuscular blocking agent, is known to undergo spontaneous degradation in plasma, primarily through desacetylation. This process leads to the formation of active metabolites, namely 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bis-desacetylvecuronium, which can influence the pharmacological profile and duration of action of the parent drug. This technical guide provides an in-depth overview of the spontaneous desacetylation of this compound in human plasma, including quantitative data on its degradation kinetics, detailed experimental protocols for its in vitro analysis, and a discussion of the underlying degradation pathway.

Introduction

This compound is a monoquaternary aminosteroid widely used in clinical anesthesia to induce skeletal muscle relaxation. Its pharmacokinetic and pharmacodynamic properties are influenced by its metabolism, which includes both hepatic clearance and spontaneous degradation in the bloodstream. The primary pathway for this spontaneous degradation is the hydrolysis of the acetyl groups at the 3- and 17-positions of the steroid nucleus, a process known as desacetylation. This chemical instability in a physiological environment is a critical consideration in its clinical use and for the development of new neuromuscular blocking agents. Understanding the kinetics and products of this degradation is essential for predicting its efficacy and safety profile, particularly in scenarios of prolonged administration or in patients with impaired organ function.

Degradation Pathway of this compound in Plasma

The spontaneous desacetylation of this compound in plasma is a chemical hydrolysis process that occurs without enzymatic catalysis. The ester linkages of the acetyl groups are susceptible to hydrolysis at physiological pH. This results in the sequential removal of the acetyl groups, leading to the formation of three primary metabolites.

-

3-desacetylvecuronium: Formed by the hydrolysis of the acetyl group at the 3-position. This is a major and pharmacologically active metabolite.

-

17-desacetylvecuronium: Formed by the hydrolysis of the acetyl group at the 17-position.

-

3,17-bis-desacetylvecuronium: Formed by the hydrolysis of both acetyl groups.

The following diagram illustrates the degradation pathway:

Quantitative Data on Spontaneous Desacetylation

The rate of spontaneous desacetylation of vecuronium in plasma has been investigated in vitro. The key quantitative finding is the degradation half-life of the parent compound.

| Parameter | Value | Reference |

| Half-life of Vecuronium in Plasma (in vitro) | ~120 minutes | [1] |

This in vitro study measured the rate of spontaneous desacetylation of this compound in plasma from healthy women, patients with renal failure, and pregnant women, and found no significant differences between the groups, suggesting the degradation rate is independent of these conditions.[1] It is important to note that this represents the chemical stability in plasma and is distinct from the overall elimination half-life in vivo, which also includes rapid hepatic uptake and clearance.

Experimental Protocols

This section outlines a representative experimental protocol for determining the in vitro stability of this compound in human plasma, based on methodologies described in the literature for vecuronium and other neuromuscular blocking agents.

Objective

To quantify the rate of spontaneous desacetylation of veuronium bromide and the formation of its deacetylated metabolites in human plasma in vitro over time.

Materials and Reagents

-

This compound reference standard

-

3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bis-desacetylvecuronium reference standards

-

Human plasma (pooled, heparinized or citrated)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Incubator or water bath (37°C)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro stability assessment:

Detailed Methodologies

4.4.1. Plasma Preparation

-

Obtain human plasma from healthy volunteers. Use of an anticoagulant such as heparin or citrate is required.

-

Pool the plasma to minimize inter-individual variability.

-

Centrifuge the plasma to remove any particulate matter.

-

Pre-incubate the plasma at 37°C for 10-15 minutes to reach thermal equilibrium.

4.4.2. Incubation Procedure

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or saline) at a known concentration.

-

Spike the pre-warmed plasma with the this compound stock solution to achieve a final concentration relevant to therapeutic levels (e.g., 1-10 µg/mL).

-

Immediately after spiking (t=0), withdraw an aliquot of the mixture. This will serve as the baseline measurement.

-

Incubate the remaining plasma mixture in a shaking water bath or incubator at 37°C.

-

Withdraw aliquots at predetermined time points (e.g., 30, 60, 120, 180, 240 minutes).

-

Immediately stop the degradation reaction in the collected aliquots. This can be achieved by adding an excess of cold acetonitrile or by freezing the samples at -80°C until analysis.

4.4.3. Sample Extraction

A solid-phase extraction (SPE) method is commonly employed to extract vecuronium and its metabolites from the plasma matrix.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample (thawed, if frozen) onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elute vecuronium and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

4.4.4. Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection can be used for the quantification of vecuronium and its degradation products.

| Parameter | Description |

| Column | C18 or Cyano (CN) column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection Wavelength | 210-220 nm. |

| Quantification | Based on the peak area of the analyte compared to a standard curve prepared with known concentrations of vecuronium and its metabolites. |

4.4.5. Analytical Method: LC-MS/MS

For higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is preferred.

| Parameter | Description |

| Chromatography | Similar to HPLC-UV, using a C18 column and a gradient elution of water and acetonitrile with a modifier like formic acid. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| Mass Spectrometry | Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for vecuronium and each of its deacetylated metabolites. |

| Quantification | Based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of the calibration standards. |

Conclusion

The spontaneous desacetylation of this compound in plasma is a significant degradation pathway that results in the formation of active metabolites. The in vitro half-life of this process is approximately 120 minutes. A thorough understanding of this degradation pathway and its kinetics is crucial for optimizing the clinical use of vecuronium and for the design of more stable neuromuscular blocking agents. The experimental protocols outlined in this guide provide a framework for researchers to conduct in vitro stability studies to further investigate the chemical properties of vecuronium and related compounds in a physiological environment. The use of robust analytical techniques such as HPLC-UV and LC-MS/MS is essential for the accurate quantification of the parent drug and its degradation products.

References

An In-depth Technical Guide on the Interaction of Vecuronium Bromide with Nicotinic and Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of Vecuronium Bromide with both nicotinic and muscarinic acetylcholine receptors. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways.

Core Interaction Profile of this compound

This compound is a non-depolarizing neuromuscular blocking agent.[1][2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][4] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, leading to muscle relaxation.[4][5]

In addition to its well-established effects on nAChRs, this compound also exhibits interactions with muscarinic acetylcholine receptors (mAChRs), albeit with lower affinity. This interaction, particularly with the M2 subtype found in cardiac tissue, is thought to contribute to some of the cardiovascular side effects observed with this agent. This guide will delve into the quantitative aspects and experimental validation of these interactions.

Quantitative Analysis of Receptor Binding

The affinity of this compound for various nicotinic and muscarinic receptor subtypes has been quantified in several studies. The following tables summarize the key binding data, providing a clear comparison of its interaction with different receptor types.

Nicotinic Acetylcholine Receptor (nAChR) Affinity

| Receptor Subtype | Ligand | Parameter | Value | Species | Reference |

| General nAChR | This compound | IC50 | 9.9 nM | Not Specified | [6] |

| Fetal Muscle (α1)₂β1γδ | This compound | IC50 | 1-2 nM | Xenopus laevis oocytes | [7] |

| Adult Muscle (α1)₂β1εδ | This compound | IC50 | 1-2 nM | Xenopus laevis oocytes | [7] |

Muscarinic Acetylcholine Receptor (mAChR) Affinity

| Receptor Subtype | Ligand | Parameter | pK50 | IC50 (nM) | Species | Reference |

| M1 | This compound | pK50 | 6.14 ± 0.04 | 724 | Human (recombinant) | |

| M2 | This compound | pK50 | 6.90 ± 0.05 | 126 | Human (recombinant) | |

| M3 | This compound | pK50 | 6.17 ± 0.04 | 676 | Human (recombinant) | |

| M4 | This compound | pK50 | 7.31 ± 0.02 | 49 | Human (recombinant) | |

| M5 | This compound | pK50 | 6.20 ± 0.07 | 631 | Human (recombinant) | |

| Cardiac Muscarinic | This compound | IC50 | - | 3970 | Canine | [8] |

Note: pK50 is the negative logarithm of the IC50 value. A higher pK50 indicates a higher binding affinity.

Signaling Pathways

The interaction of this compound with nAChRs and mAChRs leads to the modulation of distinct signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels.[9] Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane. In skeletal muscle, this depolarization triggers an action potential that results in muscle contraction. This compound, as a competitive antagonist, blocks this initial step.[1][4]

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[10] M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also modulate ion channels.[11] this compound has been shown to interact with an allosteric site on the M2 receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with nicotinic and muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (in this case, this compound) to a receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for nAChRs and mAChRs.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor (e.g., [³H]Epibatidine for nAChRs, [³H]QNB or [³H]NMS for mAChRs).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the measurement of ion flow through single ion channels or across the entire cell membrane, providing functional data on the effect of a drug.

Objective: To measure the inhibitory effect of this compound on acetylcholine-induced currents in cells expressing nAChRs.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).

-

Extracellular (bath) solution (e.g., a physiological salt solution).

-

Acetylcholine solution.

-

This compound solution.

Protocol:

-

Cell Preparation: Culture cells expressing the target nAChRs on coverslips.

-

Pipette Preparation: Fabricate micropipettes from glass capillaries and fire-polish the tips. Fill the pipette with the intracellular solution.

-

Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of acetylcholine to elicit an inward current. After a stable baseline response is established, co-apply acetylcholine and varying concentrations of this compound.

-

Data Recording and Analysis: Record the changes in the acetylcholine-induced current in the presence of this compound. Plot the percentage of current inhibition against the this compound concentration to determine the IC50.

Conclusion

This compound is a potent competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction, which is the primary basis for its clinical use as a muscle relaxant. Additionally, it exhibits a lower affinity for muscarinic acetylcholine receptors, with a notable interaction with the M2 and M4 subtypes. This guide has provided a detailed overview of these interactions, supported by quantitative binding data and established experimental protocols. The provided signaling pathway diagrams and experimental workflows offer a clear visual representation of the underlying molecular mechanisms and the methods used to investigate them. This comprehensive information serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the interaction of steroidal neuromuscular blocking drugs with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Interaction of neuromuscular blocking drugs with recombinant human m1-m5 muscarinic receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vecuronium Bromide in Isolated Rat Hemidiaphragm Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the isolated rat phrenic nerve-hemidiaphragm preparation for the pharmacological evaluation of Vecuronium Bromide. This in vitro model is a cornerstone for studying neuromuscular transmission and the effects of neuromuscular blocking agents.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to induce muscle relaxation.[1][2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[1][2][3][4] By binding to these receptors, this compound prevents acetylcholine (ACh) from initiating the end-plate potential, thereby inhibiting muscle contraction.[1][2] The isolated rat phrenic nerve-hemidiaphragm preparation offers a robust and reliable model to investigate the potency, onset, duration of action, and other pharmacological characteristics of this compound and other neuromuscular blocking drugs.[5][6]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the effects of this compound from various studies.

| Parameter | Species/Preparation | Value | Reference |

| ED50 | Human | 23.7 (22.7-24.8) µg/kg | [7] |

| Human (Male) | 23.9 (4.7) µg/kg | [8] | |

| Human (Female) | 18.4 (3.7) µg/kg | [8] | |

| Human (Neurolept Anesthesia) | 28 µg/kg (single bolus) | [9] | |

| Human (Neurolept Anesthesia) | 35.2 µg/kg (cumulative) | [9] | |

| Human (Halothane Anesthesia) | 25.7 µg/kg (single bolus) | [9] | |

| Human (Halothane Anesthesia) | 26.2 µg/kg (cumulative) | [9] | |

| ED90 | Human | 0.057 mg/kg (average) | [10] |

| Human (Male) | 45.4 (11.2) µg/kg | [8] | |

| Human (Female) | 33.5 (7.8) µg/kg | [8] | |

| Human | 0.034 mg/kg | [11] | |

| ED95 | Human | 39.9 (38.4-41.4) µg/kg | [7] |

| Human (Male) | 55.7 (14.3) µg/kg | [8] | |

| Human (Female) | 39.8 (9.6) µg/kg | [8] | |

| Human | 0.037 mg/kg | [11] | |

| IC50 (Twitch) | Rat (Extensor Digitorum Longus) | 2.5 (1.8-3.5) µM | [12] |

| IC50 (Tetanus) | Rat (Extensor Digitorum Longus) | Ratio to twitch IC50: 2.5 (1.8-3.5) | [12] |

| Clinical Duration (to 25% recovery) | Human | 25-40 minutes | [10] |

| Time to 95% Recovery | Human | 45-65 minutes | [10] |

Experimental Protocols

Protocol 1: Preparation of the Isolated Rat Phrenic Nerve-Hemidiaphragm

This protocol details the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Pentobarbital (40 mg/kg)

-

Krebs' solution (composition in mM: NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, Glucose 11)[13]

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection instruments (scissors, forceps)

-

Organ bath (20 ml) with platinum electrodes[13]

-

Force-displacement transducer

-

Stimulator

-

Data acquisition system

Procedure:

-

Anesthetize the rat with pentobarbital (40 mg/kg, intraperitoneally).

-

Exsanguinate the animal.

-

Carefully open the thoracic cavity to expose the diaphragm and phrenic nerve.

-

Dissect the left hemidiaphragm with the phrenic nerve attached.

-

Mount the preparation in a 20 ml organ bath containing Krebs' solution, maintained at 32°C and continuously bubbled with carbogen gas.[14]

-

Attach the central tendon of the diaphragm to a fixed point and the costal margin to a force-displacement transducer.

-

Position the phrenic nerve on platinum electrodes for stimulation.

-

Allow the preparation to equilibrate for at least 30 minutes, with regular washing with fresh Krebs' solution, until a stable baseline twitch response is achieved.

Protocol 2: Determination of this compound Concentration-Response Curve

This protocol outlines the procedure for generating a cumulative concentration-response curve for this compound.

Procedure:

-

Prepare a stock solution of this compound in distilled water.

-

Following equilibration of the hemidiaphragm preparation, stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

-

Record the baseline twitch height for at least 15 minutes to ensure stability.

-

Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 µM to 32 µM).[15]

-

Allow the response to each concentration to stabilize (typically 3-5 minutes) before adding the next concentration.[14]

-

Continue adding the drug until a maximal inhibition of the twitch response is achieved (greater than 90% block).[14]

-

Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration to determine the EC50.

Protocol 3: Measurement of Onset and Duration of Neuromuscular Blockade

This protocol describes the methodology for determining the time course of action of this compound.

Procedure:

-

Establish a stable baseline twitch response as described in Protocol 2.

-

Add a single, effective concentration of this compound (e.g., a concentration that produces >90% block from the concentration-response curve) to the organ bath.

-

Record the time from the addition of the drug to the time of maximum twitch depression (onset of action).

-

After achieving maximum blockade, continuously wash the preparation with fresh, drug-free Krebs' solution.

-

Record the time taken for the twitch height to recover to 25%, 50%, 75%, and 90% of the initial baseline value to determine the duration of action.

Protocol 4: Induction and Measurement of Tetanic Fade

This protocol details the procedure to assess the effect of this compound on sustained muscle contraction (tetanus) and the phenomenon of tetanic fade.

Procedure:

-

After establishing a stable baseline twitch response, apply a tetanic stimulus to the phrenic nerve (e.g., 50 Hz for 2-5 seconds).[16]

-

Record the initial (peak) tetanic tension and the tension at the end of the tetanic stimulation.

-

Introduce a concentration of this compound that produces a submaximal block of the twitch response (e.g., 50-75% inhibition).

-

After the effect of this compound has stabilized, re-apply the same tetanic stimulus.

-

Measure the peak tetanic tension and the end tetanic tension in the presence of the drug.

-

Calculate the tetanic fade as the percentage reduction in tension from the beginning to the end of the tetanic stimulus. Vecuronium is known to produce tetanic fade, which is indicative of a prejunctional component to its action.[17][18]

Mandatory Visualizations

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Vecuronium | C34H57N2O4+ | CID 39765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Neuromuscular Junction Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response curve and time-course of effect of vecuronium in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-response curves for vecuronium during halothane and neurolept anaesthesia: single bolus versus cumulative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. [Determination of the dose-effect curve of vecuronium in anesthetized man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of neuromuscular blockers on twitches and tetani in the isolated rat muscle: a multiple comparison study using simultaneous confidence intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Tetanic fade following atracurium-induced neuromuscular blockade in the rat diaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Examination of the mechanisms involved in tetanic fade produced by vecuronium and related analogues in the rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Examination of the mechanisms involved in tetanic fade produced by vecuronium and related analogues in the rat diaphragm - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Continuous Infusion of Vecuronium Bromide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous intravenous infusion of Vecuronium Bromide in various animal models. This compound is a non-depolarizing neuromuscular blocking agent used to induce muscle relaxation during surgical procedures and mechanical ventilation.

Introduction

This compound acts as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle paralysis. Its use in animal models requires careful titration and continuous monitoring to ensure adequate muscle relaxation while maintaining physiological stability. These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines.

Crucial Considerations:

-

Anesthesia: this compound provides no analgesic or sedative effects. Therefore, it is imperative that animals are maintained at an adequate depth of general anesthesia throughout the period of neuromuscular blockade.

-

Ventilation: As this compound paralyzes the respiratory muscles, intermittent positive pressure ventilation must be initiated before administration and continued until the animal has fully recovered from the neuromuscular blockade.

-

Monitoring: Continuous monitoring of neuromuscular function, cardiovascular parameters, and core body temperature is essential for the safe and effective use of this compound.

Data Summary: Recommended Dosages for Continuous Infusion

The following table summarizes recommended starting dosages for continuous infusion of this compound in various animal models. Note: These are starting recommendations and the infusion rate must be adjusted based on the degree of neuromuscular blockade as determined by monitoring.

| Animal Model | Loading Dose (IV Bolus) | Maintenance Infusion Rate (IV) |

| Dogs | 0.1 mg/kg | 0.1 - 0.2 mg/kg/hour |

| Cats | 0.1 mg/kg | 0.1 - 0.2 mg/kg/hour |

| Non-Human Primates | 0.04 - 0.06 mg/kg | Titrate to effect |

Data compiled from multiple sources.

Experimental Protocols

Preparation of this compound Infusion Solution

Materials:

-

This compound for Injection, USP (lyophilized powder)

-

Sterile Water for Injection, USP

-

Compatible IV fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water)

-

Sterile syringes and needles

-

IV infusion bag or syringe for infusion pump

Procedure:

-

Reconstitution: Reconstitute the lyophilized this compound powder with Sterile Water for Injection to a concentration of 1 mg/mL.

-

Dilution for Infusion:

-

Draw the required volume of the reconstituted this compound solution into a sterile syringe.

-

Add the this compound to a compatible IV fluid to achieve the desired final concentration for infusion. A common final concentration is 0.1 mg/mL or 0.2 mg/mL.

-

For example, to prepare a 0.1 mg/mL solution, add 10 mg (10 mL of a 1 mg/mL solution) of this compound to 90 mL of a compatible IV fluid for a total volume of 100 mL.

-

-

Labeling: Clearly label the infusion bag or syringe with the drug name, concentration, date, and time of preparation.

Animal Preparation and Anesthesia

-

Animal Fasting: Fast the animal according to species-specific guidelines to reduce the risk of regurgitation and aspiration.

-

Anesthetic Induction and Maintenance:

-

Induce general anesthesia using an appropriate anesthetic agent (e.g., propofol, alfaxalone, or an inhalant anesthetic).

-

Intubate the animal with an endotracheal tube of an appropriate size.

-

Maintain anesthesia with an inhalant anesthetic (e.g., isoflurane, sevoflurane) in oxygen. The depth of anesthesia should be sufficient to prevent any response to noxious stimuli.

-

-

Intravenous Access: Establish intravenous access with an indwelling catheter for the administration of this compound, anesthetic agents, and fluids.

-

Initiation of Mechanical Ventilation: Begin intermittent positive pressure ventilation immediately after intubation and before the administration of this compound. Adjust the ventilator settings (tidal volume, respiratory rate) to maintain normocapnia.

-

Physiological Monitoring: Attach monitoring equipment to continuously measure:

-

Heart rate and rhythm (ECG)

-

Arterial blood pressure (invasive or non-invasive)

-

Peripheral oxygen saturation (SpO2)

-

End-tidal carbon dioxide (EtCO2)

-

Core body temperature

-

Administration of this compound

-

Loading Dose: Administer the appropriate loading dose as an intravenous bolus over 60 seconds.

-

Initiation of Continuous Infusion: Begin the continuous infusion of this compound approximately 20-40 minutes after the loading dose, or once there is evidence of spontaneous recovery from the initial bolus, as indicated by neuromuscular monitoring.

-

Infusion Rate Adjustment: The infusion rate should be adjusted to maintain the desired level of neuromuscular blockade. This is typically a 90% suppression of the twitch response as measured by a peripheral nerve stimulator. The average infusion rate may range from 0.8 to 1.2 mcg/kg/minute in some species.

Monitoring of Neuromuscular Blockade

The use of a peripheral nerve stimulator to monitor the depth of neuromuscular blockade is mandatory. The Train-of-Four (TOF) stimulation pattern is the most common and recommended method.

Train-of-Four (TOF) Monitoring Protocol:

-

Electrode Placement: Place two stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve in the forelimb or the peroneal nerve in the hindlimb).

-

Baseline Measurement: Before administering this compound, determine the supramaximal stimulus required to elicit a maximal muscle twitch response.

-

TOF Stimulation: The TOF pattern consists of four supramaximal stimuli delivered at a frequency of 2 Hz.

-

Assessment of Blockade: The degree of neuromuscular blockade is assessed by the number of twitches observed in response to the TOF stimulation (the TOF count) and the ratio of the fourth twitch to the first twitch (the TOF ratio).

-

TOF Count: A TOF count of 1-2 out of 4 indicates adequate surgical relaxation.

-

TOF Ratio: A TOF ratio of less than 0.9 indicates residual neuromuscular blockade.

-

-

Frequency of Monitoring: Monitor the TOF response every 15 minutes and after any change in the infusion rate.

Recovery from Neuromuscular Blockade

-

Discontinuation of Infusion: Discontinue the this compound infusion at the end of the surgical or experimental procedure.

-

Continued Monitoring: Continue to monitor the animal's physiological parameters and neuromuscular function closely.

-

Reversal Agents: The use of a reversal agent, such as neostigmine (an acetylcholinesterase inhibitor), in combination with an anticholinergic agent (e.g., atropine or glycopyrrolate) to counteract the muscarinic side effects, can be considered to expedite recovery from neuromuscular blockade.

-

Extubation Criteria: Do not extubate the animal until there is clear evidence of adequate recovery of neuromuscular function (e.g., a TOF ratio ≥ 0.9) and the animal is able to breathe spontaneously and maintain a patent airway.

-

Post-procedural Care: Provide appropriate post-procedural analgesia and supportive care.

Signaling Pathways and Workflows

Mechanism of Action of this compound

Caption: Competitive antagonism of acetylcholine by Vecuronium at the neuromuscular junction.

Experimental Workflow for Continuous Infusion

Caption: Workflow for the continuous infusion of this compound in animal models.

Application Notes and Protocols: Monitoring Neuromuscular Blockade Induced by Vecuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vecuronium bromide is an intermediate-acting, non-depolarizing neuromuscular blocking agent widely used in clinical and research settings.[1] It facilitates skeletal muscle relaxation by acting as a competitive antagonist to acetylcholine at the neuromuscular junction.[2][3] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[3] Accurate monitoring of the neuromuscular blockade induced by vecuronium is critical to ensure adequate muscle relaxation for experimental procedures, to determine the need for additional doses, and to avoid overdosage, which can lead to prolonged paralysis.[1][4]

The primary method for monitoring is through the use of a peripheral nerve stimulator, which allows for a quantitative assessment of the degree of muscle paralysis.[5][6][7] These application notes provide detailed protocols for monitoring vecuronium-induced neuromuscular blockade, focusing on the Train-of-Four (TOF) stimulation technique.

Mechanism of Action

This compound exerts its effect at the neuromuscular junction. Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine (ACh).[2] ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber, causing depolarization and subsequent muscle contraction.[2]

Vecuronium is a competitive antagonist that binds directly to these nicotinic receptors, preventing ACh from binding.[2][8] This inhibition prevents the depolarization of the motor endplate, thereby blocking muscle contraction and leading to muscle relaxation or paralysis.[2] Because this antagonism is competitive, its effects can be reversed by increasing the concentration of ACh at the neuromuscular junction, typically achieved by administering acetylcholinesterase inhibitors.[5]

Caption: Competitive antagonism of acetylcholine (ACh) by Vecuronium at the nAChR.

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound are essential for planning experimental timelines and dosing regimens. The following tables summarize key quantitative data.

Table 1: Dosing and Administration

| Parameter | Value | Notes | Citations |

|---|---|---|---|

| Initial Intubating Dose | 0.08 to 0.1 mg/kg (IV bolus) | Produces good to excellent intubation conditions in 2.5 to 3 minutes. | [5][9][10] |

| ED90 | ~0.057 mg/kg | Dose required to produce 90% suppression of the muscle twitch response under balanced anesthesia. | [5][10] |

| ED95 | 45.6 µg/kg | Effective dose for 95% twitch depression, determined during ketamine anesthesia. | [11] |

| Maintenance Dose | 0.010 to 0.015 mg/kg (IV bolus) | Typically required within 25 to 40 minutes after the initial dose. | [1][9] |

| Continuous IV Infusion | 0.8 to 1.2 µg/kg/minute | Should be initiated only after early spontaneous recovery from the initial dose is evident. |[4][10] |

Table 2: Onset, Duration, and Recovery

| Parameter | Value | Notes | Citations |

|---|---|---|---|

| Onset of Action | 1 to 3 minutes | Time to first depression of twitch is ~1 minute; maximum blockade within 3 to 5 minutes. | [5][10][12] |

| Clinical Duration | 25 to 40 minutes | Time from injection to 25% recovery of control twitch height. | [4][5][9][13] |

| Time to 95% Recovery | 45 to 65 minutes | Time from injection to 95% recovery of control twitch height. | [5][9][13] |

| Half-life | 51 to 80 minutes | The elimination half-life of the drug. | [3][8][13] |

| Satisfactory Recovery | TOF Ratio > 0.9 | A Train-of-Four ratio greater than 0.9 is considered necessary for adequate recovery. |[7][14] |

Experimental Protocols

Continuous monitoring using a peripheral nerve stimulator is strongly recommended for the duration of vecuronium administration.[1][6][9]

Protocol 1: Monitoring Neuromuscular Blockade with Train-of-Four (TOF) Stimulation

This protocol describes the most common method for assessing the degree of neuromuscular blockade.[15] TOF involves applying four supramaximal electrical stimuli to a peripheral nerve at a frequency of 2 Hz (four stimuli over 2 seconds).[7][14] The motor response, typically a muscle twitch, is then observed or measured.

Materials:

-

Peripheral nerve stimulator (e.g., TOF-Watch®, Microstim)

-

Surface or needle electrodes

-

This compound for Injection

-

Subject under general anesthesia

-

Recording system (optional, for quantitative measurement like acceleromyography)

Procedure:

-

Subject Preparation: Ensure the subject is adequately anesthetized. Sensation remains intact during neuromuscular blockade, so analgesia and sedation are crucial.[12]

-

Electrode Placement: Place two electrodes along the path of a peripheral motor nerve. The ulnar nerve is commonly used, observing for adductor pollicis muscle (thumb) twitch.[7]

-

Determine Supramaximal Current: Before administering vecuronium, determine the minimal current that produces a maximal twitch response (the supramaximal stimulus). This is the current used for all subsequent measurements.

-

Establish Baseline: Administer a TOF stimulus and record the baseline response. In an un-paralyzed state, all four stimuli should elicit twitches of equal strength (TOF ratio = 1.0).[15]

-

Administer Vecuronium: Administer the calculated dose of this compound intravenously.

-

Monitor Onset and Depth of Blockade:

-

Begin TOF stimulation at regular intervals (e.g., every 15-30 seconds) immediately following administration.

-

Observe the fading response of the four twitches. The number of observable twitches corresponds to the degree of blockade (see Data Interpretation section).

-

The goal is typically to maintain a block where 1 or 2 twitches are present, indicating approximately 90% neuromuscular block.[12]

-

-

Maintain Blockade: Administer maintenance doses or adjust the infusion rate based on the TOF response to maintain the desired level of blockade. Additional doses should not be given if there is no response to the first twitch (T1).[5][6]

-

Monitor Recovery:

-

As the drug effect wears off, the twitches will return in reverse order (T2, then T3, then T4).

-

Continue monitoring until all four twitches are present and the fade has resolved.

-

For quantitative assessment, recovery is considered adequate when the ratio of the fourth twitch's strength to the first twitch's strength (T4/T1 ratio) is greater than 0.9.[7][14]

-

Caption: A step-by-step workflow for monitoring with Train-of-Four (TOF) stimulation.

Protocol 2: Determining Dose-Response Relationship (ED₅₀/ED₉₅)

This protocol is for researchers aiming to quantify the potency of vecuronium under specific experimental conditions.

Procedure:

-

Prepare Subject and Monitoring: Follow steps 1-4 from Protocol 4.1 to prepare the subject and establish a stable baseline of twitch response (using single twitch stimulation at 0.1 Hz).

-

Administer Incremental Doses: Administer a series of small, incremental intravenous doses of vecuronium.

-

Measure Twitch Depression: After each dose, allow time for the effect to stabilize and measure the maximum depression of the twitch height compared to the baseline.

-

Log-Probit Transformation: Plot the percentage of twitch height depression (probit scale) against the logarithm of the cumulative dose administered.

-

Linear Regression Analysis: Perform a linear regression on the transformed data points.[11]

-

Calculate ED₅₀ and ED₉₅: From the regression line, determine the dose required to produce 50% and 95% twitch depression. These values represent the ED₅₀ and ED₉₅, respectively.[11]

Data Interpretation

The response to TOF stimulation provides a reliable indication of the extent of neuromuscular blockade.

Table 3: Interpretation of TOF Response

| TOF Count (Twitches Observed) | T4/T1 Ratio | Approximate % of Receptors Blocked | Clinical Indication |

|---|---|---|---|

| 4 | > 0.9 | < 70% | Near-complete recovery.[7][14] |

| 4 | < 0.9 (Fade present) | 70 - 75% | Residual blockade is present. |

| 3 | N/A | ~80% | Moderate blockade, suitable for some procedures. |

| 2 | N/A | ~90% | Good surgical relaxation.[12] |

| 1 | N/A | > 95% | Deep blockade. |

| 0 | N/A | 100% | Intense blockade. Additional doses are not recommended.[6] |

Caption: The correlation between the number of observed TOF twitches and the estimated blockade.

Reversal of Neuromuscular Blockade

To minimize the risk of residual neuromuscular blockade, reversal should only be attempted after some degree of spontaneous recovery has occurred.[4] The effects of vecuronium can be reversed with:

-

Acetylcholinesterase inhibitors (e.g., neostigmine, edrophonium), which increase the amount of ACh at the neuromuscular junction to compete with vecuronium.[5]

-

Sugammadex , a modified gamma-cyclodextrin that encapsulates and inactivates vecuronium molecules directly.[4][15]

References

- 1. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacology of Vecuronium | Pharmacology Mentor [pharmacologymentor.com]

- 4. drugs.com [drugs.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. resources.wfsahq.org [resources.wfsahq.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. globalrph.com [globalrph.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Dose-response relationships and neuromuscular blocking effects of vecuronium pancuronium during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. ppno.ca [ppno.ca]

Application Notes and Protocols for the Use of Vecuronium Bromide in Human Diaphragm Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vecuronium bromide in preclinical and clinical research focused on the human diaphragm. This document details the pharmacological properties of vecuronium in relation to the diaphragm, summarizes key quantitative data from published studies, and provides detailed experimental protocols for its application.

Introduction

This compound is an intermediate-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction, preventing muscle depolarization and contraction.[2] Due to its distinct pharmacological profile, vecuronium has become a valuable tool in studying the physiology and pathophysiology of the human diaphragm. Understanding its effects on this primary muscle of respiration is crucial for various research applications, from investigating neuromuscular function to developing new therapeutic agents.

Pharmacological Profile of Vecuronium at the Diaphragm

Studies have consistently demonstrated that the diaphragm exhibits a different sensitivity and response to vecuronium compared to peripheral muscles, such as the adductor pollicis. The diaphragm is generally more resistant to the effects of vecuronium and recovers from neuromuscular blockade more rapidly.[3][4]

Onset and Duration of Action

The onset of neuromuscular blockade with vecuronium is faster at the diaphragm than at the adductor pollicis.[3][5] Conversely, the recovery of diaphragmatic function is also significantly quicker.[3] This differential effect is a critical consideration in experimental design and clinical application.

Dose-Response Relationship

The dose required to achieve a specific level of neuromuscular blockade is higher for the diaphragm than for peripheral muscles. The effective doses for 50% (ED50) and 95% (ED95) depression of twitch response are consistently greater for the diaphragm.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound to investigate human diaphragm function.

Table 1: Onset and Recovery from Vecuronium-Induced Neuromuscular Blockade

| Muscle Group | Vecuronium Dose (mg/kg) | Onset Time (min) | Time to 25% Twitch Height Recovery (min) | Time to Complete Twitch Height Recovery (min) | Recovery Index (min) | Reference |

| Diaphragm | 0.1 | 1.6 ± 0.3 | 27 ± 8 | 49 ± 14 | 12 ± 4 | [3] |

| Adductor Pollicis | 0.1 | 2.5 ± 0.3 | 41 ± 11 | 74 ± 22 | 20 ± 9 | [3] |

| Diaphragm | 0.04 | 2.9 ± 0.3 | - | - | - | [5] |

| Adductor Pollicis | 0.04 | 6.6 ± 0.4 | - | - | - | [5] |

| Diaphragm | 0.07 | 2.2 ± 0.3 | - | - | - | [5] |

| Adductor PollicIS | 0.07 | 6.3 ± 0.6 | - | - | - | [5] |

| Diaphragm | 0.12 | 4.2 ± 1.2 | - | - | - | [8] |

Table 2: Dose-Response Characteristics of Vecuronium

| Muscle Group | ED50 (µg/kg) | ED90 (µg/kg) | ED95 (µg/kg) | Reference |

| Diaphragm | 34 ± 3 | 58 ± 5 | - | [6] |

| Adductor Pollicis | 25 ± 2 | 38 ± 4 | - | [6] |

| Diaphragm | 37 ± 12 | - | 67 ± 23 | [7] |

| Adductor Pollicis | 30 ± 9 | - | 48 ± 13 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in human diaphragm studies.

Protocol for Assessing Neuromuscular Blockade of the Diaphragm

This protocol describes the methodology for comparing the neuromuscular blocking effects of vecuronium on the diaphragm and a peripheral muscle.

Objective: To measure and compare the onset and recovery of neuromuscular blockade induced by vecuronium at the diaphragm and the adductor pollicis.

Materials:

-

This compound for injection

-

Anesthetized and mechanically ventilated human subjects

-

Phrenic nerve stimulator (for diaphragm)

-

Ulnar nerve stimulator (for adductor pollicis)

-

Esophageal and gastric balloon catheters

-

Differential pressure transducer to measure transdiaphragmatic pressure (Pdi)

-

Force transducer to measure adductor pollicis twitch tension

-

Data acquisition system

Procedure:

-

Patient Preparation: Induce and maintain general anesthesia. Secure the airway and initiate mechanical ventilation.

-

Placement of Monitoring Devices:

-

Insert esophageal and gastric balloon catheters to measure esophageal (Pes) and gastric (Pga) pressures. Calculate transdiaphragmatic pressure as Pdi = Pga - Pes.

-

Position stimulating electrodes for the phrenic nerve in the neck and for the ulnar nerve at the wrist.

-

Attach a force transducer to the thumb to measure the evoked contraction of the adductor pollicis muscle.

-

-

Baseline Measurements:

-

Deliver supramaximal single-twitch stimuli to the phrenic and ulnar nerves at a frequency of 0.1 Hz.

-

Record baseline Pdi and adductor pollicis twitch tension for at least 5 minutes to ensure stability.

-

-

Vecuronium Administration:

-

Administer a bolus dose of this compound (e.g., 0.1 mg/kg) intravenously.[3]

-

-

Data Collection:

-

Continuously record Pdi and adductor pollicis twitch tension.

-

Onset Time: Measure the time from vecuronium injection to maximum depression of the twitch response for each muscle.

-

Recovery: Monitor the return of twitch height. Record the time to 25%, 75%, and 90% recovery of the baseline twitch height.

-

Recovery Index: Calculate the time interval between 25% and 75% recovery of the twitch height.

-

Protocol for Investigating the Effect of Sub-paralyzing Doses of Vecuronium on Diaphragm Fatigue

This protocol is designed to assess whether a low dose of vecuronium predisposes the diaphragm to fatigue.

Objective: To determine the effect of a sub-paralyzing dose of vecuronium on the development of diaphragm fatigue.

Materials:

-

This compound for injection

-

Healthy human volunteers

-

Inspiratory resistive loading device

-

Esophageal and gastric balloon catheters

-

Differential pressure transducer (for Pdi)

-

Surface or esophageal electrodes for diaphragmatic electromyography (EMG)

-

Data acquisition system

Procedure:

-

Subject Preparation: Subjects should be seated comfortably. Place esophageal and gastric balloon catheters and diaphragmatic EMG electrodes.

-

Baseline Measurements: Record baseline Pdi and diaphragmatic EMG activity during quiet breathing.

-

Vecuronium/Placebo Administration:

-

In a randomized, double-blind, crossover design, administer either vecuronium or a saline placebo.

-

A sub-paralyzing dose of vecuronium can be given as a 0.5 mg bolus followed by a 0.5 mg infusion over 30 minutes.[9]

-

-

Induction of Diaphragm Fatigue:

-

Have the subject breathe against a high inspiratory resistance to induce diaphragm fatigue.

-

Continue the resistive breathing until the subject can no longer generate the target inspiratory pressure or until signs of fatigue are evident on the EMG (a decrease in the high-frequency component and an increase in the low-frequency component of the power spectrum).

-

-

Data Analysis:

-

Measure the time to fatigue in both the vecuronium and placebo conditions.

-

Analyze the changes in Pdi and the diaphragmatic EMG power spectrum during the fatigue protocol.

-

Compare the time constant of relaxation of Pdi after the fatiguing task between the two conditions.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of vecuronium in diaphragm research.

Caption: Mechanism of this compound at the neuromuscular junction.

Caption: Workflow for neuromuscular blockade assessment of the diaphragm.

Caption: Relationship of vecuronium effects on diaphragm vs. peripheral muscle.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. Vecuronium - WikiAnesthesia [wikianesthesia.org]

- 3. The neuromuscular blocking effect of vecuronium on the human diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of neuromuscular blockade in the diaphragm and the hand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vecuronium neuromuscular blockade at the diaphragm, the orbicularis oculi, and adductor pollicis muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potency of atracurium and vecuronium at the diaphragm and the adductor pollicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative potency of vecuronium on the diaphragm and the adductor pollicis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The level of neuromuscular block needed to suppress diaphragmatic movement during tracheal suction in patients with raised intracranial pressure: a study with vecuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Does a subparalysing dose of vecuronium enhance diaphragm fatigue? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vecuronium Bromide in One-Lung Ventilation Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals